

Brepocitinib vs. Tofacitinib: A Comparative Analysis for Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brepocitinib	
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A detailed examination of two leading Janus kinase inhibitors in the treatment of psoriatic arthritis, this guide offers a comparative analysis of **brepocitinib** and tofacitinib, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their key clinical trials.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease that can lead to significant joint damage and disability. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of PsA, making JAK inhibitors a key therapeutic class. This guide provides a comprehensive comparison of two oral JAK inhibitors: **brepocitinib**, a selective tyrosine kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib, a pan-JAK inhibitor with primary activity against JAK1 and JAK3.

Mechanism of Action: Targeting the JAK-STAT Pathway

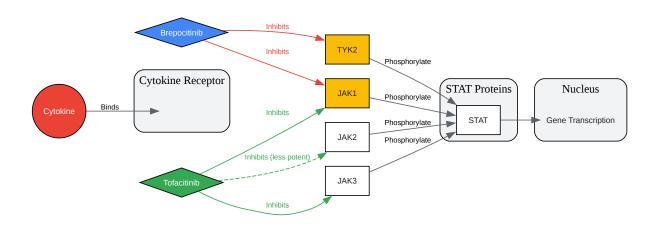
Both **brepocitinib** and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammation in psoriatic arthritis. However, their distinct selectivity profiles for different JAK isoforms may lead to differences in their biological effects.

Brepocitinib is a dual inhibitor of TYK2 and JAK1. By targeting these specific kinases, **brepocitinib** interrupts the signaling of key pro-inflammatory cytokines implicated in PsA, including interleukin-12 (IL-12), IL-23, and Type I interferons (via TYK2), as well as IL-6 (via



JAK1). This targeted approach aims to reduce inflammation and modulate the immune response in PsA.

Tofacitinib is classified as a pan-JAK inhibitor, though it preferentially inhibits JAK1 and JAK3, with some activity against JAK2 and minimal effect on TYK2. Its inhibition of JAK1 and JAK3 impacts the signaling of a broad range of cytokines involved in immune cell activation and inflammation, including those that signal through common gamma chain-containing receptors (via JAK3) and those that utilize JAK1. This broader spectrum of activity results in the downregulation of multiple pro-inflammatory cytokines, such as IL-6, IL-17, and IL-23.



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Figure 1. Simplified JAK-STAT signaling pathway and points of inhibition by **brepocitinib** and tofacitinib.

Clinical Efficacy: A Comparative Overview

As no head-to-head trials have been conducted, this comparison is based on data from the respective placebo-controlled clinical trials for each drug. **Brepocitinib**'s efficacy is primarily supported by a Phase IIb study, while tofacitinib's is established through the Phase III OPAL program.



Efficacy Data at a Glance

Efficacy Endpoint	Brepocitinib (Phase IIb @ 16 weeks)	Tofacitinib (OPAL Broaden & Beyond @ 3 months)
ACR20 Response	30mg: 66.7%60mg: 74.6%	5mg BID: 50.5% (Broaden), 49.6% (Beyond)10mg BID: 60.6% (Broaden), 47.0% (Beyond)
ACR50 Response	30mg: 42.4%60mg: 44.1%	5mg BID: 27.1% (Broaden), 25.8% (Beyond)10mg BID: 35.6% (Broaden), 25.0% (Beyond)
ACR70 Response	30mg: 18.2%60mg: 23.7%	5mg BID: 11.2% (Broaden), 9.8% (Beyond)10mg BID: 14.4% (Broaden), 12.1% (Beyond)
PASI75 Response	30mg: 62.1%60mg: 70.0%	10mg BID: 43.2% (Beyond)
PASI90 Response	30mg: 34.5%60mg: 45.0%	-

Safety and Tolerability Profile

The safety profiles of both **brepocitinib** and tofacitinib are consistent with those of other JAK inhibitors.

Common and Serious Adverse Events



Adverse Event Profile	Brepocitinib (Phase IIb @ 52 weeks)	Tofacitinib (OPAL Program)
Common AEs	Upper respiratory tract infections, nasopharyngitis, headache.	Upper respiratory tract infections, nasopharyngitis, headache.
Serious AEs	Serious infections (including herpes zoster) were reported. No major adverse cardiovascular events (MACE) or deaths were reported in the Phase IIb trial.	Serious infections, malignancies, and an increased risk of herpes zoster have been associated with tofacitinib. Long-term safety data have indicated a higher rate of pulmonary embolism and death with the 10 mg twice-daily dose in rheumatoid arthritis patients.

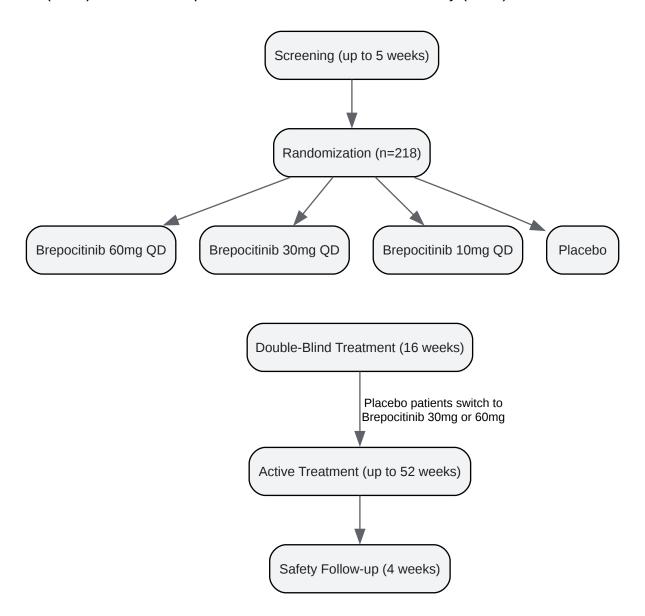
Experimental Protocols Brepocitinib Phase IIb Trial (NCT03963401)

This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of **brepocitinib** in adults with moderately to severely active psoriatic arthritis.

- Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met the Classification Criteria for Psoriatic Arthritis (CASPAR). Patients had active disease despite prior or current treatment with NSAIDs or DMARDs.
- Intervention: Patients were randomized to receive oral brepocitinib 10 mg, 30 mg, or 60 mg once daily, or placebo for 16 weeks. At week 16, patients on placebo were advanced to either 30 mg or 60 mg of brepocitinib.
- Primary Endpoint: The primary outcome was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement at week 16.



 Secondary Endpoints: Included ACR50 and ACR70 responses, Psoriasis Area and Severity Index (PASI) 75 and 90 responses, and Minimal Disease Activity (MDA) at weeks 16 and 52.



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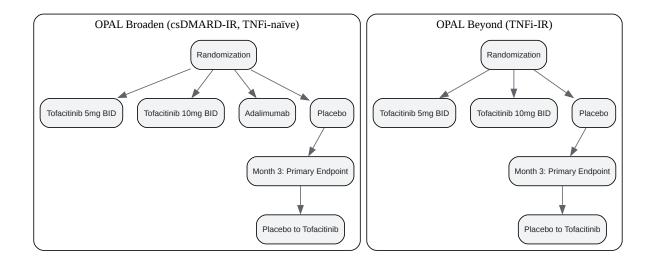
Figure 2. Brepocitinib Phase IIb trial workflow.

Tofacitinib OPAL Program (Broaden - NCT01877668 & Beyond - NCT01882439)

The Oral Psoriatic Arthritis TriaL (OPAL) program consisted of two pivotal Phase III studies, OPAL Broaden and OPAL Beyond, which evaluated the efficacy and safety of tofacitinib in different patient populations with active PsA.



- OPAL Broaden: This 12-month trial enrolled patients who had an inadequate response to at least one conventional synthetic disease-modifying antirheumatic drug (csDMARD) and were tumor necrosis factor inhibitor (TNFi)-naïve.
- OPAL Beyond: This 6-month trial enrolled patients who had an inadequate response to at least one TNFi.
- Intervention: In both trials, patients were randomized to receive oral tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo. At 3 months, patients in the placebo group were advanced to either the 5 mg or 10 mg tofacitinib dose. OPAL Broaden also included an active control arm with adalimumab.
- Primary Endpoints: The co-primary endpoints for both studies were the proportion of patients achieving an ACR20 response and the change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) score at 3 months.



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Figure 3. Logical flow of the Tofacitinib OPAL clinical trial program.



Conclusion

Brepocitinib and tofacitinib are both effective oral treatment options for patients with psoriatic arthritis, operating through the inhibition of the JAK-STAT signaling pathway. **Brepocitinib**'s dual TYK2/JAK1 inhibition offers a more targeted approach, while tofacitinib's broader JAK inhibition has a well-established efficacy and safety profile from extensive clinical trials. The choice between these agents may depend on patient-specific factors, including prior treatment history and comorbidities. Direct comparative trials would be beneficial to further delineate the relative efficacy and safety of these two JAK inhibitors in the management of psoriatic arthritis.

 To cite this document: BenchChem. [Brepocitinib vs. Tofacitinib: A Comparative Analysis for Psoriatic Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610002#brepocitinib-vs-tofacitinib-in-psoriatic-arthritis]

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